molecular formula C26H37NO2 B1234567 AM 404-d4

AM 404-d4

Cat. No.: B1234567
M. Wt: 395.6 g/mol
InChI Key: IJBZOOZRAXHERC-CGRWFSSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM 404-d4 is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxyphenyl group attached to a long-chain polyunsaturated amide, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM 404-d4 typically involves the coupling of a hydroxyphenyl derivative with a long-chain polyunsaturated acid or its derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. These processes often require optimization of reaction conditions, including temperature, pressure, and the use of specific catalysts to facilitate the desired transformations. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

AM 404-d4 can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

AM 404-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which AM 404-d4 exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the long-chain polyunsaturated amide can interact with lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-(4-hydroxyphenyl)retinamide:

Uniqueness

AM 404-d4 is unique due to its long-chain polyunsaturated structure, which imparts distinct chemical and biological properties not found in shorter-chain analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H37NO2

Molecular Weight

395.6 g/mol

IUPAC Name

(5E,8E,11E,14E)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6+,10-9+,13-12+,16-15+

InChI Key

IJBZOOZRAXHERC-CGRWFSSPSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1=CC=C(C=C1)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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